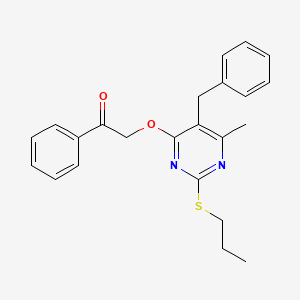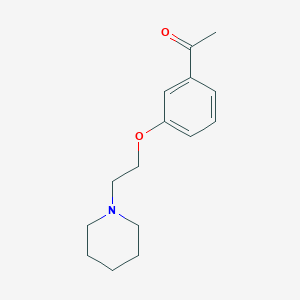
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one is an organic compound with a unique chemical structure. It is a white solid with specific chemical properties that make it useful in various scientific and industrial applications . The compound’s structure includes a piperidine ring, an ethoxy group, and a phenyl ring, which contribute to its reactivity and functionality.
Preparation Methods
The synthesis of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves several steps. One common method includes the reaction of 3-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid with ethanone under specific conditions . The reaction typically requires a catalyst and is carried out under inert atmosphere conditions to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or ethoxy group is replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one can be compared with similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but different functional groups, leading to varied reactivity and applications.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a propenyl group instead of an ethoxy group, affecting its chemical behavior.
2-(Piperazin-1-yl)ethan-1-ol: Features a piperazine ring instead of a piperidine ring, resulting in different biological activities.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-[3-(2-piperidin-1-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-13(17)14-6-5-7-15(12-14)18-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3 |
InChI Key |
CIHQKPZQOORNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
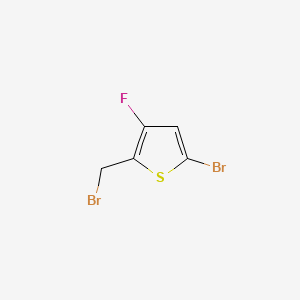
![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
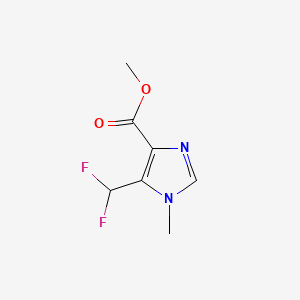
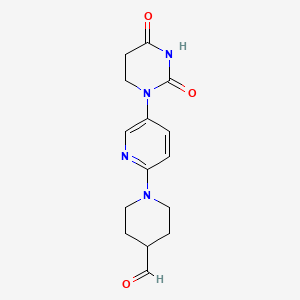
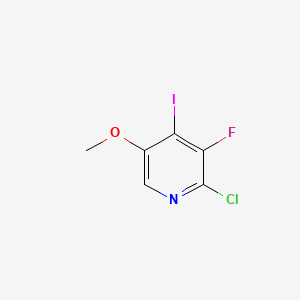
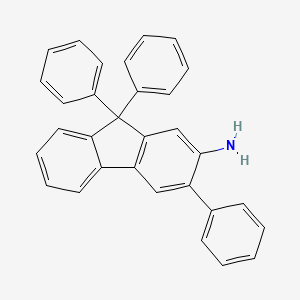
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)

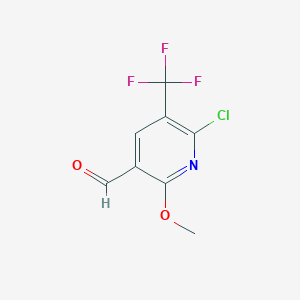
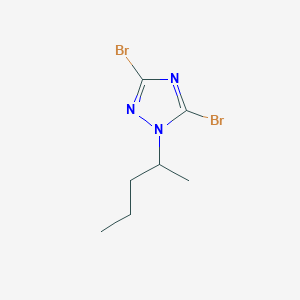
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
